molecular formula C8H5F3N2 B12952862 6-(2,2,2-Trifluoroethyl)nicotinonitrile

6-(2,2,2-Trifluoroethyl)nicotinonitrile

Cat. No.: B12952862
M. Wt: 186.13 g/mol
InChI Key: FWYPAWSESYOBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,2,2-Trifluoroethyl)nicotinonitrile is a chemical building block of interest in medicinal chemistry and materials science. The compound features a nicotinonitrile scaffold, a privileged structure in pharmaceutical development, coupled with a 2,2,2-trifluoroethyl moiety. The strong electron-withdrawing nature and lipophilicity of the trifluoroethyl group can significantly alter the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable synthetic intermediate. Researchers may explore its applications in the synthesis of potential kinase inhibitors, agrochemicals, or functional materials. The nitrile group offers a versatile handle for further chemical transformations. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

IUPAC Name

6-(2,2,2-trifluoroethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)3-7-2-1-6(4-12)5-13-7/h1-2,5H,3H2

InChI Key

FWYPAWSESYOBQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethyl)nicotinonitrile typically involves the reaction of nicotinonitrile with 2,2,2-trifluoroethylamine under specific conditions. One common method involves the use of a base such as sodium methoxide to facilitate the reaction . The reaction is carried out in a suitable solvent, often ethanol, at room temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for 6-(2,2,2-Trifluoroethyl)nicotinonitrile may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Trifluoroacetic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted nicotinonitrile derivatives depending on the reagent used.

Scientific Research Applications

6-(2,2,2-Trifluoroethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethyl)nicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 6-(2,2,2-Trifluoroethyl)nicotinonitrile and similar compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups
6-(2,2,2-Trifluoroethyl)nicotinonitrile C₈H₅F₃N₂ 202.14 3-CN, 6-CF₂CF₃ Nitrile, trifluoroethyl
6-(Trifluoromethyl)nicotinonitrile C₇H₃F₃N₂ 188.11 3-CN, 6-CF₃ Nitrile, trifluoromethyl
2-Chloro-6-(trifluoromethyl)nicotinonitrile C₇H₂ClF₃N₂ 222.55 3-CN, 2-Cl, 6-CF₃ Nitrile, chloro, trifluoromethyl
5-(Trifluoromethyl)nicotinonitrile C₇H₃F₃N₂ 188.11 3-CN, 5-CF₃ Nitrile, trifluoromethyl

Key Observations :

  • The trifluoroethyl group in the target compound introduces greater steric bulk compared to trifluoromethyl analogs, which may influence solubility and crystal packing .
  • Halogenated derivatives (e.g., 2-chloro-6-(trifluoromethyl)nicotinonitrile) exhibit higher molecular weights and altered electronic properties due to electron-withdrawing effects .

Comparison of Reactivity :

  • Chlorinated derivatives exhibit higher reactivity in coupling reactions due to the lability of the C–Cl bond .

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